Ethyl 2-amino-4-bromo-5-methoxybenzoate
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Overview
Description
Ethyl 2-amino-4-bromo-5-methoxybenzoate is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-bromo-5-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-bromo-5-methoxybenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include substituted benzoates, nitrobenzoates, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-4-bromo-5-methoxybenzoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-bromo-5-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-bromo-5-methoxybenzoate can be compared with other similar compounds, such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, resulting in slightly different chemical properties and reactivity.
Ethyl 2-amino-4-chloro-5-methoxybenzoate:
Ethyl 2-amino-4-bromo-5-hydroxybenzoate: The presence of a hydroxy group instead of a methoxy group can significantly impact the compound’s solubility and biological activity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s chemical behavior and applications.
Biological Activity
Ethyl 2-amino-4-bromo-5-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
This compound has the following chemical formula: C₁₀H₁₃BrN₁O₃, with a molecular weight of approximately 274.11 g/mol. The presence of an amino group, a methoxy group, and a bromine atom on the benzene ring contributes to its biological activity by facilitating interactions with biological targets such as enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against strains like Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MIC) were determined to be in the range of 0.03 to 0.125 µg/mL for these pathogens, indicating potent activity .
- Mechanism of Action : The proposed mechanism involves the compound's ability to disrupt bacterial DNA replication and transcription processes. This was evidenced by flow cytometry studies demonstrating cellular permeabilization and inhibition of efflux pumps in bacterial cells treated with sub-minimal inhibitory concentrations .
- Comparative Analysis : A comparative study with structurally similar compounds highlighted the unique positioning of functional groups in this compound, which may influence its reactivity and biological activity. For instance, compounds lacking the amino group or possessing different substituents showed reduced efficacy against microbial strains.
Data Table: Comparative Biological Activities
Compound Name | MIC (µg/mL) | Antimicrobial Activity | Antitumor Activity |
---|---|---|---|
This compound | 0.03 - 0.125 | Effective against E. coli | Under investigation |
Methyl 2-amino-5-bromo-4-methoxybenzoate | 1 | Moderate against E. coli | Limited evidence |
Ethyl 5-amino-2-bromo-4-methoxybenzoate | 0.008 | Highly effective | Not studied |
Future Directions
The ongoing research into this compound suggests promising avenues for drug development:
- Optimization of Synthesis : Efforts are being made to optimize synthetic pathways to enhance yield and purity for potential pharmaceutical applications.
- Expanded Biological Testing : Further studies are needed to elucidate the full spectrum of biological activities, including potential antiviral properties and mechanisms of action.
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 2-amino-4-bromo-5-methoxybenzoate |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
JPIGJNBLMRYIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)Br)OC |
Origin of Product |
United States |
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